molecular formula C7H2Cl4O2 B1581241 2,3,4,5-Tetrachlorobenzoic acid CAS No. 50-74-8

2,3,4,5-Tetrachlorobenzoic acid

Cat. No. B1581241
CAS RN: 50-74-8
M. Wt: 259.9 g/mol
InChI Key: FUXMTEKFGUWSNC-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorobenzoic acid is a chemical compound with the molecular formula C7H2Cl4O2 and a molecular weight of 259.902 g/mol . It is used in various chemical reactions and is provided to researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrachlorobenzoic acid consists of 7 carbon atoms, 2 hydrogen atoms, 4 chlorine atoms, and 2 oxygen atoms . The exact spatial configuration can be found in specialized databases or 3D chemical structure viewers.


Physical And Chemical Properties Analysis

2,3,4,5-Tetrachlorobenzoic acid has a density of 1.7±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and surface tension can also be found .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachlorobenzoic acid is not specified in the search results. Its mechanism of action would depend on the specific context in which it is used, such as the type of reaction or process .

Safety and Hazards

The safety data sheet of 2,3,4,5-Tetrachlorobenzoic acid indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary statements include P305+P351+P338, which advise rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2,3,4,5-tetrachlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXMTEKFGUWSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870383
Record name 2,3,4,5-Tetrachlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrachlorobenzoic acid

CAS RN

50-74-8
Record name 2,3,4,5-Tetrachlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,4,5-tetrachloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrachlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-Tetrachlorobenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

Proceeding in the same manner as that described in part A of Example 6 above, 14.3 g (0.05 mole) of tetrachlorophthalic anhydride, 16.0 g (0.052 mole) of 76.5 percent active 1-n-octyl-2-methylindole and 13.3 g (0.10 mole) of aluminum chloride were interacted to obtain 2-[(1-n-octyl-2-methyl-3-indolyl)carbonyl[-3,4,5,6-tetrachlorobenzoic acid (Formula VIII: R°=R1 =R2 =R3 =Cl; R5 =CH3 ; R6 =(CH2)7CH3 ; Y1 =H), a pale orange solid melting at 132°-134° C. The infrared spectrum, showing a maximum at 1745 cm-1 (C=O; s) and the nuclear magnetic resonance spectrum was in accord with the structure.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
13.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,3,4,5-Tetrachlorobenzoic acid in coordination polymer synthesis?

A: 2,3,4,5-Tetrachlorobenzoic acid (HTLBA) acts as a ligand in the synthesis of coordination polymers. As demonstrated in the research paper "Two novel lead(ii) coordination complexes incorporating phenanthroline derivate: Synthesis and characterization" [], HTLBA coordinates with lead(II) ions alongside a phenanthroline derivative ligand to form a binuclear lead complex. This complex further assembles into a two-dimensional supramolecular structure through π-π interactions between adjacent phenanthroline ligands.

Q2: How does the structure of 2,3,4,5-Tetrachlorobenzoic acid influence the final structure of the coordination polymer?

A: The presence of the carboxylic acid group in 2,3,4,5-Tetrachlorobenzoic acid is crucial for its coordination ability. This group acts as a bridge between metal ions, facilitating the formation of larger structures. For example, in the lead(II) complex mentioned above [], two HTLBA molecules bridge two lead ions through their carboxylate groups, forming a binuclear unit. This highlights how the specific functional groups present in the acid directly impact the final architecture of the coordination polymer.

Q3: Are there any notable intermolecular interactions observed in structures containing 2,3,4,5-Tetrachlorobenzoic acid?

A: Yes, research indicates the presence of various intermolecular interactions involving 2,3,4,5-Tetrachlorobenzoic acid within synthesized structures. The paper "Two novel lead(ii) coordination complexes incorporating phenanthroline derivate: Synthesis and characterization" [] describes the formation of a two-dimensional layer structure stabilized by C–Cl⋯π interactions and N–H⋯O hydrogen bonds. While the specific atoms involved in these interactions are not explicitly stated as belonging to the 2,3,4,5-Tetrachlorobenzoic acid molecule, it's highly likely that the chlorine atoms on the benzene ring participate in the C–Cl⋯π interactions. This suggests that the presence of chlorine atoms in 2,3,4,5-Tetrachlorobenzoic acid contributes to the overall stability and packing arrangement of the resulting coordination polymer.

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